2-(3-methoxyphenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide
Description
2-(3-Methoxyphenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide is a heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core linked to a 3-methoxyphenyl group via an acetamide bridge. The 3-methoxyphenyl substituent may enhance solubility and modulate electronic properties, influencing binding affinity and pharmacokinetics.
Properties
IUPAC Name |
2-(3-methoxyphenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-22-15-6-4-5-13(9-15)10-17(21)18-11-14-12-19-20-8-3-2-7-16(14)20/h2-9,12H,10-11H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHEALYRUXPAIEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)NCC2=C3C=CC=CN3N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(3-Methoxyphenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide is a compound belonging to the pyrazolo[1,5-a]pyridine family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, enzymatic inhibition, and other pharmacological effects.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Biological Activity Overview
The biological activities of compounds in the pyrazolo[1,5-a]pyridine class are diverse and include:
- Anticancer Activity : Several studies have reported that derivatives of pyrazolo[1,5-a]pyridine exhibit significant cytotoxic effects against various cancer cell lines.
- Enzymatic Inhibition : These compounds often act as inhibitors of specific enzymes, contributing to their therapeutic potential.
- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation.
Anticancer Activity
Recent research indicates that this compound exhibits potent anticancer properties. For instance:
- Cell Line Studies : In vitro studies demonstrated significant growth inhibition against several cancer cell lines, including MCF7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (brain cancer). The growth inhibition concentrations (GI50) were recorded as follows:
| Cell Line | GI50 (µM) |
|---|---|
| MCF7 | 3.79 |
| NCI-H460 | 12.50 |
| SF-268 | 42.30 |
These results highlight the compound's potential as an effective anticancer agent .
Enzymatic Inhibition
The compound has also been studied for its ability to inhibit various enzymes involved in cancer progression:
- Topoisomerase II Inhibition : It showed a notable inhibition rate of topoisomerase IIa at a concentration of 100 µM, suggesting its role in disrupting DNA replication in cancer cells .
The mechanisms through which this compound exerts its biological effects include:
- Induction of Apoptosis : The compound induces apoptosis in cancer cells by activating intrinsic pathways.
- Microtubule Disruption : It has been observed to bind to tubulin, leading to microtubule disassembly and subsequent cell cycle arrest .
Case Studies
Several case studies have evaluated the biological activity of related compounds:
- Study on Pyrazolo[1,5-a]pyrimidines : This study reported that derivatives similar to the compound exhibited significant cytotoxicity against Hep-2 and P815 cell lines with IC50 values ranging from 3.25 mg/mL to 17.82 mg/mL .
- Research on Structural Variants : Variants with different substituents showed varying degrees of activity against A549 lung cancer cells, with some compounds demonstrating IC50 values as low as 26 µM .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
The compound shares structural motifs with several pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]pyridine derivatives, differing in substituents and functional groups. Key analogs include:
N-{4-[(5-Methyl-3-Phenylpyrazolo[1,5-a]Pyrimidin-7-Yl)Amino]Phenyl}Acetamide ()
- Core Structure : Pyrazolo[1,5-a]pyrimidine (vs. pyrazolo[1,5-a]pyridine in the target compound).
- Substituents : A phenyl group at position 3 and a methyl group at position 5 on the pyrimidine ring.
- Acetamide Linkage : The acetamide is attached to an aniline derivative at position 5.
- Molecular Weight : 386.43 g/mol (compared to ~365.4 g/mol for the target compound, estimated based on formula).
- Relevance : Demonstrates the impact of pyrimidine vs. pyridine cores on electronic properties and steric bulk .
F-DPA and DPA-714 ()
- Core Structure : Pyrazolo[1,5-a]pyrimidine with diethylacetamide groups.
- Substituents : Fluorophenyl (F-DPA) or fluoroethoxy phenyl (DPA-714) at position 3.
- Function : Radiolabeled tracers for imaging neuroinflammation.
- Key Difference : The target compound lacks fluorine atoms but includes a methoxy group, which may reduce metabolic stability compared to fluorinated analogs .
5,7-Dimethyl-1,2,4-Triazolo[1,5-a]Pyrimidine Derivatives ()
Pharmacological and Physicochemical Properties
While direct pharmacological data for the target compound are unavailable, inferences can be drawn from analogs:
Key Observations :
Core Heteroatoms : Pyrazolo[1,5-a]pyridine derivatives (target compound) may exhibit distinct binding modes compared to pyrimidine or triazolo analogs due to nitrogen positioning.
Substituent Effects: Methoxy groups (target compound) enhance solubility but may reduce metabolic stability relative to fluorinated groups (F-DPA).
Molecular Weight : The target compound’s lower molecular weight (~365 vs. 413 for F-DPA) suggests improved membrane permeability.
Q & A
Q. Q1. What are the standard synthetic routes for preparing 2-(3-methoxyphenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide, and how are yields optimized?
Answer: The synthesis typically involves multi-step organic reactions:
Core formation : Condensation of pyrazolo[1,5-a]pyridine derivatives with α-chloroacetamide precursors under reflux in solvents like ethanol or DMF .
Substituent coupling : Methoxyphenyl groups are introduced via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution, optimized using catalysts (e.g., Pd(PPh₃)₄) and controlled temperatures (60–100°C) .
Purification : Chromatography (silica gel) or recrystallization (ethanol/water mixtures) improves purity (>95% by HPLC) .
Q. Key Optimization Parameters :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | DMF/Ethanol | 70–85% yield |
| Temperature | 80–100°C | Prevents byproducts |
| Catalyst Loading | 5–10 mol% | Accelerates coupling |
Basic Analytical Characterization
Q. Q2. Which analytical techniques are critical for confirming the structure and purity of this compound?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR verifies substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, pyrazole ring protons at δ 7.2–8.5 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 420.5) and fragmentation patterns .
- HPLC : Quantifies purity (>98% using C18 columns, acetonitrile/water gradient) .
Q. Example NMR Data :
| Proton Group | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Pyrazole C-H | 7.5–8.2 | Singlet |
| Methoxy (-OCH₃) | 3.8–3.9 | Singlet |
Advanced Synthesis: Reaction Contradictions
Q. Q3. How can researchers resolve contradictions in reaction outcomes during scale-up (e.g., reduced yields or unexpected byproducts)?
Answer: Common issues and solutions:
- Byproduct formation : Trace metal impurities in catalysts (e.g., Pd residues) can alter reactivity. Use chelating agents (e.g., EDTA) or switch to ligand-free conditions .
- Solvent effects : Polar aprotic solvents (DMF) may hydrolyze intermediates at high temperatures. Substitute with THF or optimize reaction time .
- Scale-up challenges : Poor mixing in large batches reduces efficiency. Use flow chemistry or segmented reactors for better control .
Case Study : A 50% yield drop during acetamide coupling was traced to moisture-sensitive intermediates. Implementing anhydrous conditions (molecular sieves, N₂ atmosphere) restored yields to 78% .
Advanced Biological Activity
Q. Q4. What methodologies are used to evaluate the pharmacological potential of this compound, and how do structural modifications impact activity?
Answer:
-
In vitro assays :
-
SAR Insights :
Substituent Modification Biological Impact Methoxy → Trifluoromethyl Enhanced kinase selectivity (10-fold) Pyrazole → Pyrimidine Reduced cytotoxicity (IC₅₀ > 100 μM)
Advanced Note : Molecular docking (AutoDock Vina) predicts binding affinities to target proteins, guiding rational design .
Data Contradiction Analysis
Q. Q5. How should researchers address discrepancies between in vitro and in vivo efficacy data?
Answer:
- Pharmacokinetic factors : Poor solubility or metabolic instability (e.g., CYP450 oxidation) may reduce in vivo activity. Use prodrug strategies or nanoformulations .
- Model mismatch : Murine models may not replicate human biology. Validate targets in patient-derived xenografts (PDX) .
Example : A compound showed IC₅₀ = 2 μM in vitro but no efficacy in mice. LC-MS revealed rapid hepatic clearance. Structural modification (adding methyl groups) increased half-life from 0.5 h to 4.2 h .
Advanced Analytical Challenges
Q. Q6. How can researchers differentiate isomeric impurities in the final product?
Answer:
- Chiral HPLC : Resolves enantiomers using cellulose-based columns (e.g., Chiralpak IA) .
- 2D NMR (NOESY) : Detects spatial proximity of protons in isomers (e.g., para vs. ortho substitution) .
Case Study : A 5% impurity in the product was identified as a regioisomer via NOESY cross-peaks between pyrazole and methoxyphenyl groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
